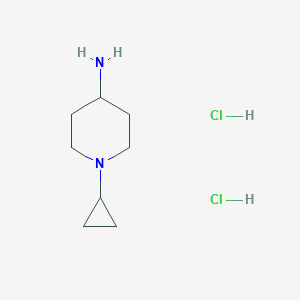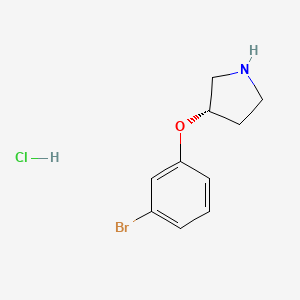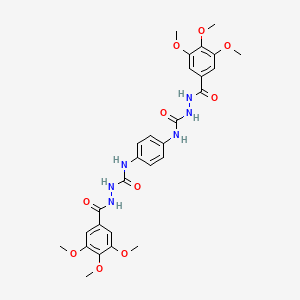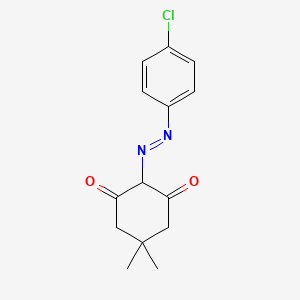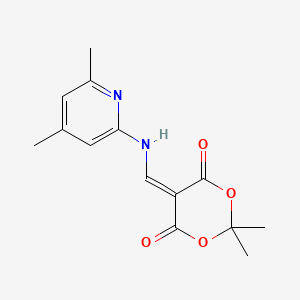
5-(((4,6-Dimethyl(2-pyridyl))amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((4,6-Dimethyl(2-pyridyl))amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as DMDD, is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a derivative of pyridine, a nitrogen-containing aromatic compound, and is a versatile building block for a variety of syntheses. DMDD has been used in a variety of fields including medicinal chemistry, materials science, and catalysis. It has proven to be a valuable tool in the synthesis of complex molecules and has been used in the synthesis of a range of natural products.
科学的研究の応用
DMDD has been used in a variety of scientific research applications, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMDD has been used in the synthesis of a variety of drugs, including antimalarials, antivirals, and anticancer drugs. In materials science, DMDD has been used in the synthesis of a variety of polymers and other materials. In catalysis, DMDD has been used in the synthesis of a variety of catalysts, including those used in the production of pharmaceuticals and other organic compounds.
作用機序
The mechanism of action of DMDD is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom in the pyridine ring and the desired product. This covalent bond is then broken in the deprotection step, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are not yet fully understood. However, it is believed that DMDD may have a variety of effects on the body, including the inhibition of enzymes, the modulation of gene expression, and the inhibition of cell proliferation.
実験室実験の利点と制限
The main advantage of using DMDD in laboratory experiments is its versatility. DMDD can be used in a wide variety of syntheses, including those involving the synthesis of complex molecules. Furthermore, it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, there are some limitations to using DMDD in laboratory experiments. For example, its reaction with aldehydes and ketones can be slow, and its reaction with diazonium salts can be difficult to control.
将来の方向性
The future of DMDD is promising, as it has a wide range of potential applications in the field of organic chemistry. Possible future directions include the development of new synthesis methods, the exploration of its potential applications in medicinal chemistry, materials science, and catalysis, and the investigation of its biochemical and physiological effects. Furthermore, further research into its mechanism of action is necessary in order to better understand its potential applications. Finally, further research into its advantages and limitations for laboratory experiments is also necessary in order to optimize its use in the laboratory.
合成法
The synthesis of DMDD is typically performed via a four-step process involving the synthesis of the starting material, the pyridine derivative, the reaction of the pyridine derivative with the appropriate reagent, and the subsequent deprotection of the desired product. The first step is the synthesis of the pyridine derivative, which is typically achieved via the reaction of an appropriate amine with a suitable aldehyde or ketone. The second step is the reaction of the pyridine derivative with the appropriate reagent, such as a methylating agent or a diazonium salt. The third step is the deprotection of the desired product, which is typically achieved via a hydrogenolysis reaction.
特性
IUPAC Name |
5-[[(4,6-dimethylpyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-5-9(2)16-11(6-8)15-7-10-12(17)19-14(3,4)20-13(10)18/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACOHKZFUCXMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC=C2C(=O)OC(OC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4,6-Dimethyl(2-pyridyl))amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)
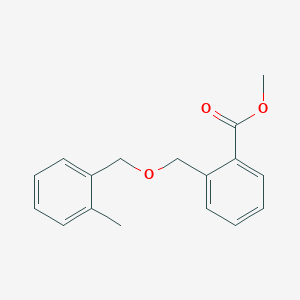
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
